molecular formula C23H25NO4 B2861521 (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhex-5-enoic acid CAS No. 2305184-99-8

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhex-5-enoic acid

Cat. No.: B2861521
CAS No.: 2305184-99-8
M. Wt: 379.456
InChI Key: SHBLRHRDEWJMSP-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhex-5-enoic acid: is a synthetic organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhex-5-enoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common to purify the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions may target the double bond in the hexenoic acid moiety.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the Fmoc group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of substituted amides or esters.

Mechanism of Action

The mechanism of action of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhex-5-enoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino functionality during the synthesis process and can be removed under mild basic conditions, typically using piperidine in dimethylformamide (DMF). This allows for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Uniqueness:

This detailed article provides a comprehensive overview of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhex-5-enoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhex-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-4-23(2,3)13-20(21(25)26)24-22(27)28-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h4-12,19-20H,1,13-14H2,2-3H3,(H,24,27)(H,25,26)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBLRHRDEWJMSP-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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